molecular formula C9H8FNO B8753506 2-Fluoro-3-(methoxymethyl)benzonitrile

2-Fluoro-3-(methoxymethyl)benzonitrile

Cat. No. B8753506
M. Wt: 165.16 g/mol
InChI Key: OOJMDPAQOUAPPO-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

3-(Bromomethyl)-2-fluorobenzonitrile (Intermediate 84, 1.39 g, 6.49 mmol) was dissolved in MeOH (10 mL) and sodium methoxide (1.238 mL, 6.49 mmol) was added. The mixture was stirred at r.t. for 2 h. This mixture was concentrated and then partitioned between water and EtOAc. The organic layer was separated and then concentrated in vacuo. The resulting residue was purified by flash chromatography using EtOAc/heptanes as eluent to give the title compound (0.900 g, 84% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 3.32 (s, 3 H) 4.52 (br. s, 2 H) 7.42 (t, 1 H) 7.77-7.84 (m, 1 H) 7.86-7.92 (m, 1 H); MS (EI) m/z 166 M+.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.238 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([F:11])=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH3:12][O-:13].[Na+]>CO>[F:11][C:4]1[C:3]([CH2:2][O:13][CH3:12])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
BrCC=1C(=C(C#N)C=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C(=C(C#N)C=CC1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.238 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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